What are the physicochemical properties of Sodium N-dodecanoyl-L-phenlyalaninate?
What are the physicochemical properties of Sodium N-dodecanoyl-L-phenlyalaninate?
An In-depth Technical Guide to the Physicochemical Properties of Sodium N-dodecanoyl-L-phenylalaninate
Abstract
Sodium N-dodecanoyl-L-phenylalaninate is an anionic amino acid-based surfactant that is garnering significant interest across the pharmaceutical, cosmetic, and material science sectors. Its unique molecular architecture, comprising a hydrophobic 12-carbon dodecanoyl tail and a hydrophilic L-phenylalanine headgroup, imparts a favorable profile of biocompatibility, biodegradability, and versatile functionality.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of Sodium N-dodecanoyl-L-phenylalaninate. We will delve into its surface activity, aggregation behavior, thermal characteristics, and self-assembly into higher-order structures such as hydrogels. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this promising biomaterial.
Introduction to Amino Acid-Based Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that are fundamental to countless scientific and industrial applications.[3] Traditional surfactants, while effective, can present challenges related to biocompatibility and environmental persistence. This has driven the development of "green" surfactants derived from renewable resources like amino acids.[2] Amino acid-based surfactants (AAS) are a notable class of these materials, offering reduced cytotoxicity and high biocompatibility.[4][5]
Sodium N-dodecanoyl-L-phenylalaninate belongs to this class. The incorporation of the L-phenylalanine residue as the polar headgroup provides specific characteristics, including the potential for hydrogen bonding and π-π stacking interactions due to the aromatic ring, which influences its self-assembly and surface properties.[1][6] These surfactants are explored for a variety of applications, from gentle cleansing agents in personal care products to sophisticated drug delivery vehicles and permeation enhancers in transdermal formulations.[1][5][7]
Molecular Structure and Physicochemical Profile
The functionality of Sodium N-dodecanoyl-L-phenylalaninate stems directly from its amphiphilic structure. The molecule consists of a saturated 12-carbon fatty acid (dodecanoic acid, also known as lauric acid) linked to the amino group of the L-isomer of phenylalanine via an amide bond.[8] The carboxyl group of the phenylalanine is in its sodium salt form, enhancing water solubility.[9]
Caption: Chemical Structure of Sodium N-dodecanoyl-L-phenylalaninate.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂NNaO₃ | [8] |
| Molecular Weight | 373.48 g/mol | [8] |
| Appearance | Typically a white to off-white solid | [10] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. The sodium salt form enhances aqueous solubility. | [8] |
Surface Activity and Aggregation Behavior
As a surfactant, a primary function of Sodium N-dodecanoyl-L-phenylalaninate is to reduce the surface tension at interfaces. When introduced into an aqueous medium, the amphiphilic molecules preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy at the surface, thereby lowering the surface tension.[11]
Critical Micelle Concentration (CMC)
A defining characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration above which individual surfactant monomers begin to self-assemble into organized aggregates known as micelles.[11] Below the CMC, the surfactant primarily exists as monomers, and surface tension decreases sharply with increasing concentration. Once the CMC is reached, the interface becomes saturated, and further additions of the surfactant result in the formation of micelles in the bulk solution. At this point, the surface tension remains relatively constant.[11]
The CMC is a critical parameter as it dictates the onset of many of the surfactant's most useful properties, including solubilization and detergency.[3] For N-acyl phenylalanines, CMC values are influenced by the length of the acyl chain, with longer chains generally leading to lower CMCs. Studies on various sodium N-acyl phenylalanines have reported CMC values in the range of 0.00041 to 0.018 mmol/L, demonstrating their high surface activity compared to conventional surfactants like sodium lauryl sulfate (SLS).[12][13]
Caption: The process of micellization as surfactant concentration increases.
Hydrogel Formation
Beyond simple micelle formation, certain N-acyl phenylalanine derivatives have demonstrated the ability to self-assemble into three-dimensional fibrillar networks, resulting in the formation of hydrogels or organogels.[14] This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide and carboxylate groups, hydrophobic interactions between the dodecanoyl chains, and π-π stacking of the phenyl rings.[6] The ability to form hydrogels at low concentrations makes these molecules highly attractive for biomedical applications, such as creating scaffolds for tissue regeneration or developing systems for the sustained release of therapeutic proteins and drugs.[14] Gelation can often be triggered by changes in pH or ionic strength.[15]
Thermal Properties and Stability
Understanding the thermal behavior of a compound is critical for formulation, processing, and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.[16]
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[17] For a surfactant like Sodium N-dodecanoyl-L-phenylalaninate, a DSC thermogram can reveal key thermal events. These include the melting point (Tm), which appears as an endothermic peak, and any polymorphic phase transitions.[18][19] Polymorphism, the existence of multiple crystalline forms, can significantly impact a compound's solubility and stability.[20] DSC can also be used to study the thermodynamics of micellization, as the process is temperature-dependent.[21]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the thermal stability and decomposition temperature of a material.[16] L-phenylalanine and its derivatives are generally stable at physiological temperatures, with thermal decomposition typically occurring at much higher temperatures.[22][23]
Studies on related N-acyl amino acids indicate good thermal stability, a crucial property for applications requiring heat sterilization or for ensuring long-term shelf life in various formulations.[20]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This is one of the most direct methods for determining the CMC.[24] It relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[11]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Sodium N-dodecanoyl-L-phenylalaninate in deionized water, well above the expected CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: At a constant temperature, measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot will show two linear regions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.[25][26]
Caption: Experimental workflow for particle size analysis by DLS.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of a material. [27]This protocol provides a general method for analyzing a solid sample of Sodium N-dodecanoyl-L-phenylalaninate.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the dry surfactant powder into a DSC pan (e.g., aluminum).
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.
-
Instrument Loading: Place the sample pan and the reference pan into the DSC instrument's cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. The range should encompass expected transitions like melting and decomposition. An initial cooling and subsequent heating cycle can reveal information about polymorphic transitions. [27]5. Data Analysis: The instrument records the differential heat flow between the sample and the reference. The resulting thermogram is a plot of heat flow versus temperature. Endothermic events (like melting) appear as peaks, and the temperature at the peak maximum and the integrated peak area provide the transition temperature and enthalpy (ΔH), respectively. [17]
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